molecular formula N5P3 B1171836 triphosphorus pentanitride CAS No. 12136-91-3

triphosphorus pentanitride

Cat. No.: B1171836
CAS No.: 12136-91-3
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Description

Triphosphorus pentanitride (P₃N₅) is an inorganic compound with the molecular formula N₅P₃ (or P₃N₅) and a molar mass of 162.9548 g/mol . It appears as a white crystalline solid or powder, though impurities may impart coloration . Structurally, it exhibits a high-density (≈2.8 g/cm³) and relative thermal stability, though it decomposes in humid environments . P₃N₅ is insoluble in water but soluble in organic solvents, making it suitable for specialized applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphosphorus pentanitride can be synthesized through several methods:

    Phosphorus pentachloride reacts with ammonia to produce this compound and hydrochloric acid:

    Reaction with Ammonia: 3PCl5+5NH3P3N5+15HCl3 \text{PCl}_5 + 5 \text{NH}_3 \rightarrow \text{P}_3\text{N}_5 + 15 \text{HCl} 3PCl5​+5NH3​→P3​N5​+15HCl

    Phosphorus pentachloride reacts with sodium azide to yield this compound, sodium chloride, and nitrogen gas:

    Reaction with Sodium Azide: 3PCl5+15NaN3P3N5+15NaCl+20N23 \text{PCl}_5 + 15 \text{NaN}_3 \rightarrow \text{P}_3\text{N}_5 + 15 \text{NaCl} + 20 \text{N}_2 3PCl5​+15NaN3​→P3​N5​+15NaCl+20N2​

    Hexachlorocyclotriphosphazene or phosphorus pentachloride reacts with ammonium chloride to form this compound and hydrochloric acid:

    Reaction with Ammonium Chloride: (NPCl2)3+2[NH4]ClP3N5+8HCl(\text{NPCl}_2)_3 + 2 [\text{NH}_4]\text{Cl} \rightarrow \text{P}_3\text{N}_5 + 8 \text{HCl} (NPCl2​)3​+2[NH4​]Cl→P3​N5​+8HCl

    3PCl5+5[NH4]ClP3N5+20HCl3 \text{PCl}_5 + 5 [\text{NH}_4]\text{Cl} \rightarrow \text{P}_3\text{N}_5 + 20 \text{HCl} 3PCl5​+5[NH4​]Cl→P3​N5​+20HCl

    Phosphorus trichloride reacts with sodium amide to produce this compound, sodium chloride, hydrochloric acid, and hydrogen gas:

    Reaction with Sodium Amide: 3PCl3+5NaNH2P3N5+5NaCl+4HCl+3H23 \text{PCl}_3 + 5 \text{NaNH}_2 \rightarrow \text{P}_3\text{N}_5 + 5 \text{NaCl} + 4 \text{HCl} + 3 \text{H}_2 3PCl3​+5NaNH2​→P3​N5​+5NaCl+4HCl+3H2​

Industrial Production Methods: Currently, there are no significant industrial production methods for this compound due to its limited commercial applications .

Types of Reactions:

    this compound decomposes to phosphorus mononitride and nitrogen gas at temperatures above 850°C:

    Thermal Decomposition: P3N53PN+N2\text{P}_3\text{N}_5 \rightarrow 3 \text{PN} + \text{N}_2 P3​N5​→3PN+N2​

    Further decomposition of phosphorus mononitride yields elemental phosphorus and nitrogen gas:

    4PNP4+2N24 \text{PN} \rightarrow \text{P}_4 + 2 \text{N}_2 4PN→P4​+2N2​

    Upon heating, this compound hydrolyzes to form ammonium phosphate salts:

    Hydrolysis: [NH4]2HPO4 and [NH4]H2PO4[\text{NH}_4]_2\text{HPO}_4 \text{ and } [\text{NH}_4]\text{H}_2\text{PO}_4 [NH4​]2​HPO4​ and [NH4​]H2​PO4​

    It reacts with lithium nitride and calcium nitride to form corresponding salts of phosphorus nitride anions:

    Reactions with Metal Nitrides: PN74 and PN43\text{PN}_7^{4-} \text{ and } \text{PN}_4^{3-} PN74−​ and PN43−​

    Heterogeneous ammonolysis of this compound yields imides such as:

    Ammonolysis: HPN2 and HP4N7\text{HPN}_2 \text{ and } \text{HP}_4\text{N}_7 HPN2​ and HP4​N7​

Common Reagents and Conditions:

Major Products:

    Thermal Decomposition: Phosphorus mononitride, elemental phosphorus, nitrogen gas.

    Hydrolysis: Ammonium phosphate salts.

    Reactions with Metal Nitrides: Salts of phosphorus nitride anions.

    Ammonolysis: Imides such as HPN₂ and HP₄N₇

Scientific Research Applications

Triphosphorus pentanitride has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action for triphosphorus pentanitride primarily involves its chemical reactivity with other compounds. It interacts with various reagents to form different products, as described in the chemical reactions analysis. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Boron Nitride (BN)

Property P₃N₅ BN
Formula N₅P₃ BN
Structure Cage-like phosphorus nitride Hexagonal (graphite-like) or cubic (diamond-like)
Defect Behavior Prone to nitrogen vacancies (VacN) as donor defects Lower formation energy for nitrogen vacancies but high for substitutional defects (e.g., Be)
Thermal Stability Stable up to 550°C (decomposes with 70% mass loss) Exceptional thermal stability (>3000°C in inert atmospheres)
Applications Batteries, hydrogen storage High-temperature ceramics, lubricants

Key Differences :

  • Defect Engineering : P₃N₅'s VacN defects are more favorable for electronic modifications compared to BN, which resists p-type doping due to high substitutional defect energies .
  • Thermal Limits : BN outperforms P₃N₅ in extreme thermal environments.

Tetrasulfur Pentanitride (S₄N₅⁻)

Property P₃N₅ S₄N₅⁻
Formula N₅P₃ S₄N₅⁻
Structure Phosphorus-nitride cage Bicyclic sulfur-nitrogen anion
Synthesis Ammonolysis of PCl₅ or high-pressure ammonolysis Reaction of sulfur chlorides with ammonia
Electronic Properties Semiconductor with donor defects Conductive, used in sulfur-nitride polymers
Applications Energy storage, catalysis Precursor for conductive materials, explosives

Key Differences :

  • Elemental Composition : P₃N₅ leverages phosphorus's electronegativity for covalent bonding, while S₄N₅⁻ utilizes sulfur's versatility in forming cyclic anions.
  • Functionality : S₄N₅⁻ is more suited for conductive polymers, whereas P₃N₅ excels in energy-related applications.

Phosphorus Sulfides (e.g., P₄S₃)

Property P₃N₅ P₄S₃
Formula N₅P₃ P₄S₃
Bonding Covalent P-N bonds Covalent P-S and P-P bonds
Reactivity Decomposes in moisture Reacts vigorously with water
Applications Batteries, DAP synthesis Matches, lubricant additives

Key Differences :

  • Chemical Stability : P₃N₅ is less reactive with water compared to P₄S₃.
  • Nitrogen vs. Sulfur : Nitrogen's smaller atomic size in P₃N₅ enables tighter packing and higher density.

Chemical Reactions Analysis

Thermal Decomposition

P₃N₅ decomposes at high temperatures, exhibiting lower thermal stability compared to BN or Si₃N₄. Key pathways include:
Primary decomposition :
P3N53PN+N2(ΔH not quantified)\text{P}_3\text{N}_5\rightarrow 3\text{PN}+\text{N}_2\quad (\Delta H^\circ \text{ not quantified})
Secondary PN decomposition :
4PNP4+2N2(ΔH=98textkJmol)4\text{PN}\rightarrow \text{P}_4+2\text{N}_2\quad (\Delta H^\circ =-98\\text{kJ mol})

Temperature Products Conditions Source
800–900°CPN, N₂High vacuum
>850°CP₄, N₂Thermodynamic equilibrium

Decomposition begins above 800°C, with PN identified as a transient intermediate . At 1,200 K, trace P₂ and P₄ form, but the reaction remains far from equilibrium .

Hydrolysis

P₃N₅ is water-insoluble at room temperature but hydrolyzes upon heating:
Primary hydrolysis :
P3N5+9H2O2[NH4]2HPO4+[NH4]H2PO4\text{P}_3\text{N}_5+9\text{H}_2\text{O}\rightarrow 2[\text{NH}_4]_2\text{HPO}_4+[\text{NH}_4]\text{H}_2\text{PO}_4

Conditions Products Notes Source
180°C (sealed tube)H₃PO₄, NH₃Complete decomposition
Heating in H₂OAmmonium phosphate saltsForms [NH₄]₂HPO₄ and [NH₄]H₂PO₄

Hydrolysis kinetics are slow under ambient conditions but accelerate significantly above 100°C .

Reactions with Inorganic Bases

P₃N₅ reacts with metal nitrides to form novel salts:
P3N5+3Li3N3LiPN74\text{P}_3\text{N}_5+3\text{Li}_3\text{N}\rightarrow 3\text{LiPN}_7^{4-}
P3N5+Ca3N23CaPN43\text{P}_3\text{N}_5+\text{Ca}_3\text{N}_2\rightarrow 3\text{CaPN}_4^{3-}

These reactions occur at elevated temperatures, yielding materials proposed for solid electrolytes .

Stability Toward Acids and Oxidizers

Reagent Reactivity Conditions Source
Weak acids (HCl, H₂SO₄)No reactionRoom temperature
O₂Ignition>600°C

High-Pressure Reactivity

Under extreme conditions (9.1 GPa, 2,000–2,500 K), P₃N₅ forms directly from elemental phosphorus and nitrogen, with γ-P₃N₅ as the final product . The α-phase (PN₄ tetrahedra) acts as an intermediate, while γ-P₃N₅ (PN₅ pyramids) dominates at higher pressures. No octahedral P coordination is observed .

Key Structural Insights Influencing Reactivity

  • Network Structure : Corner-sharing PN₄ tetrahedra and PN₅ pyramids create a rigid 3D lattice, limiting reactivity under mild conditions .

  • Thermal Pathways : Decomposition favors PN intermediates due to kinetic barriers in P₃N₅’s polymeric structure .

These properties make P₃N₅ a candidate for high-temperature ceramics and solid-state electrolytes, though its practical applications remain under investigation .

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for triphosphorus pentanitride (P₃N₅), and what procedural considerations ensure reproducibility?

  • Methodological Answer : P₃N₅ is synthesized via elemental reaction under controlled conditions. For example, low-pressure plasma techniques involve reacting phosphorus and nitrogen precursors at specific temperatures and pressures, ensuring stoichiometric balance . Ammonolysis of phosphorus halides (e.g., PCl₃ with NH₃) is another method, requiring anhydrous conditions to prevent hydrolysis . Key considerations include moisture exclusion (use of gloveboxes) and real-time monitoring of reaction parameters (e.g., gas flow rates, temperature gradients).

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound, particularly given its sensitivity to environmental conditions?

  • Methodological Answer : X-ray diffraction (XRD) is critical for analyzing crystallinity, though amorphous phases may require pair distribution function (PDF) analysis. Fourier-transform infrared (FTIR) and Raman spectroscopy identify P-N bonding patterns (e.g., peaks near 800–1000 cm⁻¹ for P-N stretching) . Due to moisture sensitivity, samples must be analyzed under inert atmospheres (e.g., argon-filled sample holders) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use impervious gloves, safety goggles, and respiratory protection in ventilated fume hoods to avoid inhalation of decomposition products (e.g., NH₃ or PH₃). Store P₃N₅ at 2–8°C in sealed, moisture-proof containers . Emergency protocols should include neutralization of spills with dry sand, avoiding water-based extinguishers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in synthesis purity or environmental exposure. Design experiments to isolate variables:

  • Compare samples synthesized via plasma methods vs. ammonolysis .
  • Use thermogravimetric analysis (TGA) under inert vs. humid atmospheres to quantify decomposition thresholds.
  • Apply statistical models (e.g., ANOVA) to assess significance of observed differences .

Q. What experimental strategies minimize decomposition of this compound during high-temperature catalytic applications?

  • Methodological Answer : Encapsulate P₃N₅ in moisture-resistant matrices (e.g., mesoporous silica) to preserve structural integrity. Monitor in situ using mass spectrometry coupled with TGA to track gaseous byproducts. Optimize heating rates (e.g., ≤5°C/min) to reduce thermal stress .

Q. How can computational modeling predict the reactivity of this compound with organic substrates, and what validation steps are required?

  • Methodological Answer : Density functional theory (DFT) simulations model electronic interactions at P₃N₅ surfaces, identifying reactive sites for ligand binding. Validate predictions experimentally using X-ray photoelectron spectroscopy (XPS) to detect surface modifications and kinetic studies to measure reaction rates .

Properties

CAS No.

12136-91-3

Molecular Formula

N5P3

Molecular Weight

0

Synonyms

Phosphorus pentanitride

Origin of Product

United States

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